molecular formula C15H24N4O2 B6983461 Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate

Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate

Cat. No.: B6983461
M. Wt: 292.38 g/mol
InChI Key: ISHVKZQVBBNJPC-UHFFFAOYSA-N
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Description

Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure features a pyrimidine ring substituted with a carboxylate ester group and a piperazine moiety, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 3-tert-butyl-4-methylpiperazine under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group, typically using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The pyrimidine ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the substituents present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide can be employed.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Methyl 4-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylate: Lacks the tert-butyl group, which may affect its steric and electronic properties.

    Ethyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.

    Methyl 4-(3-tert-butylpiperazin-1-yl)pyrimidine-2-carboxylate: Lacks the 4-methyl group on the piperazine ring, which may influence its binding interactions.

Uniqueness: Methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate is unique due to the presence of both the tert-butyl and 4-methyl groups on the piperazine ring, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance steric hindrance and electronic effects, making this compound distinct from its analogs.

Properties

IUPAC Name

methyl 4-(3-tert-butyl-4-methylpiperazin-1-yl)pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)11-10-19(9-8-18(11)4)12-6-7-16-13(17-12)14(20)21-5/h6-7,11H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVKZQVBBNJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1C)C2=NC(=NC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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